2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
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Overview
Description
2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound with a molecular formula of C10H12BrN5O4 and a molecular weight of 346.14 g/mol. This compound is a derivative of purine, a fundamental building block of nucleic acids, and is characterized by the presence of bromine and hydroxymethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting with the bromination of adenosine to introduce the bromine atom at the 8-position
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the bromine and the stability of the purine ring.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: : The bromine atom can be reduced to hydrogen, forming a de-brominated product.
Substitution: : The amino group at the 6-position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: : Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: : The major product is the corresponding carboxylic acid derivative.
Reduction: : The major product is the de-brominated purine derivative.
Substitution: : The major products depend on the specific electrophile used in the reaction.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : It can be used to study nucleic acid interactions and modifications.
Industry: : It can be used in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the hydroxymethyl group play crucial roles in these interactions, affecting the compound's binding affinity and biological activity. The specific pathways involved would depend on the context of its use, such as in drug development or biochemical research.
Comparison with Similar Compounds
This compound is similar to other brominated purine derivatives, such as 8-bromoadenosine and 8-bromo-2'-deoxyadenosine. it is unique in its specific structural features, such as the presence of the hydroxymethyl group at the 5-position. These structural differences can lead to variations in reactivity and biological activity.
Similar Compounds
8-bromoadenosine
8-bromo-2'-deoxyadenosine
8-bromopurine riboside
Properties
IUPAC Name |
2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUPMOPLUQHMLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2946-39-6 |
Source
|
Record name | 8-Bromoadenosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79213 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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